Nomega-Hydroxy-L-arginine

描述

Discovery and Early Characterization as a Biological Intermediate

The identification of N-omega-hydroxy-L-arginine stemmed from research into the biosynthesis of nitric oxide from L-arginine. Early investigations in the late 1980s and early 1990s established that L-arginine was the precursor for the production of NO, a molecule recognized for its roles in vasodilation, neurotransmission, and immune responses. ontosight.aifrontiersin.org Scientists hypothesized the existence of an intermediate compound in the conversion of L-arginine to NO.

In 1991, authentic N-omega-hydroxy-L-arginine was synthesized and tested to confirm its role as an intermediate in the synthesis of nitric oxide from L-arginine by macrophage nitric oxide synthase (NOS). nih.govcapes.gov.brsigmaaldrich.com These pioneering studies demonstrated that NOHA is not only a product of the initial step in the NOS-catalyzed reaction but also a substrate for the second step, which yields nitric oxide and L-citrulline. ontosight.ainih.govcapes.gov.brsigmaaldrich.com Experiments using isotopically labeled L-arginine showed the formation of a metabolite that co-chromatographed with synthetic NOHA, further solidifying its identity as a true biological intermediate. nih.govcapes.gov.brsigmaaldrich.comresearchgate.net

Further characterization revealed that the synthesis of NOHA from L-arginine is a monooxygenation reaction catalyzed by nitric oxide synthase (NOS) isoforms. frontiersin.org This initial hydroxylation of L-arginine is dependent on cofactors such as NADPH and tetrahydrobiopterin (B1682763) (H4B). nih.govcapes.gov.br Subsequent research has also highlighted another significant property of NOHA: its ability to act as a potent inhibitor of arginase, an enzyme that competes with NOS for the common substrate L-arginine. nih.govscispace.com This inhibitory action suggests a regulatory role for NOHA in modulating the balance between the two major metabolic pathways of L-arginine. nih.gov

Nomenclature and Commonly Accepted Abbreviations in Research Contexts

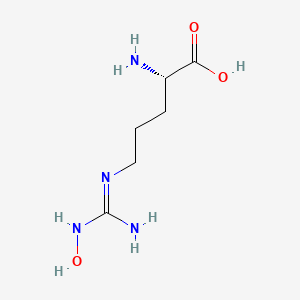

The systematic chemical name for N-omega-hydroxy-L-arginine is (2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid. nih.gov However, in scientific literature and research contexts, a variety of synonyms and abbreviations are more commonly used for simplicity and clarity.

| Term | Type | Context of Use |

| N-omega-Hydroxy-L-arginine | Full Name | Formal scientific writing |

| Nω-hydroxy-L-arginine | Chemical Notation | Research papers, chemical databases |

| NOHA | Abbreviation | Widely used in biological and medical research |

| L-NOHA | Abbreviation | Emphasizes the L-stereoisomer, common in biochemical studies |

| NG-hydroxy-L-arginine | Alternative Name | Older nomenclature, still found in some literature |

The use of "L" in L-NOHA is significant as the biological activity is stereospecific; the D-isomer, N-omega-hydroxy-D-arginine, is not a substrate for nitric oxide synthase. nih.govcapes.gov.br The abbreviation "NOHA" has become the most prevalent and readily recognized term in the field. ontosight.airsc.org

Fundamental Role within L-Arginine Metabolic Pathways

L-arginine is a semi-essential amino acid that serves as a precursor for the synthesis of a diverse range of biologically important molecules, including proteins, urea (B33335), polyamines, creatine, and nitric oxide. frontiersin.orgfrontiersin.org Within this metabolic network, N-omega-hydroxy-L-arginine holds a central position as the key intermediate in the nitric oxide synthase (NOS) pathway.

The conversion of L-arginine to nitric oxide and L-citrulline is a two-step enzymatic process catalyzed by the three isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). ontosight.aifrontiersin.org

Step 1: Hydroxylation of L-arginine In the first step, L-arginine is hydroxylated at one of the terminal guanidino nitrogen atoms to form N-omega-hydroxy-L-arginine. This reaction consumes one molecule of molecular oxygen and requires NADPH as a reducing agent. nih.govfrontiersin.org

Step 2: Oxidation of N-omega-hydroxy-L-arginine The intermediate, NOHA, then undergoes a second oxidation, also catalyzed by NOS. This step results in the formation of nitric oxide and L-citrulline. ontosight.ainih.gov This second step also requires NADPH, but in a smaller stoichiometric amount compared to the first step. nih.govcapes.gov.brresearchgate.net

The production of NOHA is therefore the committed step in the biosynthesis of nitric oxide. Beyond being a simple intermediate, NOHA has been shown to be a potent inhibitor of arginase. nih.govscispace.com Arginase is another key enzyme in L-arginine metabolism, converting L-arginine to L-ornithine and urea. frontiersin.orgfrontiersin.org By inhibiting arginase, NOHA can effectively increase the local concentration of L-arginine available for nitric oxide synthesis, suggesting a feedback mechanism that favors the production of NO. nih.gov This dual role highlights the intricate regulation of L-arginine metabolic pathways and the critical position of NOHA within them.

| Enzyme | Substrate(s) | Product(s) | Role of NOHA |

| Nitric Oxide Synthase (NOS) | L-arginine, O2, NADPH | N-omega-hydroxy-L-arginine , L-citrulline, NO | Intermediate |

| Arginase | L-arginine, H2O | L-ornithine, Urea | Inhibitor |

This intricate interplay underscores the fundamental importance of N-omega-hydroxy-L-arginine in cellular signaling and metabolic regulation.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

53054-07-2 |

|---|---|

分子式 |

C6H14N4O3 |

分子量 |

190.20 g/mol |

IUPAC 名称 |

(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid |

InChI |

InChI=1S/C6H14N4O3/c7-4(5(11)12)2-1-3-9-6(8)10-13/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10)/t4-/m0/s1 |

InChI 键 |

FQWRAVYMZULPNK-BYPYZUCNSA-N |

手性 SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)NO |

规范 SMILES |

C(CC(C(=O)O)N)CN=C(N)NO |

其他CAS编号 |

53054-07-2 |

物理描述 |

Solid |

序列 |

X |

同义词 |

6-NOHA N(G)-hydroxy-L-arginine N(omega)-hydroxy-L-arginine N(omega)-hydroxyarginine N-omega-hydroxy-L-arginine |

产品来源 |

United States |

Enzymatic Metabolism and Biosynthesis of N Omega Hydroxy L Arginine

N-omega-Hydroxy-L-arginine as the Obligate Intermediate in Nitric Oxide Synthesis

N-omega-hydroxy-L-arginine (NOHA) is a critical and obligatory intermediate in the biosynthesis of nitric oxide (NO) from L-arginine. nih.govresearchgate.netresearchgate.net This biochemical conversion is a two-step process catalyzed by the enzyme family known as nitric oxide synthases (NOS). ebi.ac.ukhmdb.ca In the first step, L-arginine is hydroxylated to form NOHA, which remains largely bound to the enzyme. nih.gov The subsequent step involves the oxidation of NOHA to produce nitric oxide and L-citrulline. nih.govwikipedia.org The entire process involves a five-electron oxidation of a guanidino nitrogen of L-arginine. ebi.ac.ukwikipedia.org

The synthesis of NOHA is catalyzed by nitric oxide synthase (NOS), a complex enzyme that exists in three distinct isoforms. nih.govresearchgate.net The hydroxylation of L-arginine is the initial and rate-limiting step in the production of nitric oxide. umich.edu This reaction consumes molecular oxygen and reducing equivalents from NADPH. nih.gov

The first step in nitric oxide synthesis is the monooxygenation of L-arginine to N-omega-hydroxy-L-arginine. This reaction is catalyzed by the heme-containing oxygenase domain of NOS. nih.govumich.edu The process is initiated by the binding of L-arginine and the essential cofactor tetrahydrobiopterin (B1682763) (BH4) near the heme center. ebi.ac.uk Electrons are transferred from NADPH via FAD and FMN in the reductase domain to the heme iron in the oxygenase domain. ebi.ac.uknih.gov This reduces and activates molecular oxygen, which then hydroxylates the guanidino group of L-arginine. nih.gov While the precise chemical steps are complex, it is understood that the heme moiety is directly involved in this hydroxylation. umich.edu

The three major isoforms of nitric oxide synthase—inducible NOS (iNOS or NOS II), endothelial NOS (eNOS or NOS III), and neuronal NOS (nNOS or NOS I)—all catalyze the formation of N-omega-hydroxy-L-arginine. nih.govguidetopharmacology.org While the fundamental catalytic mechanism is conserved across the isoforms, their regulation and cellular expression differ significantly. guidetopharmacology.org

Inducible NOS (iNOS): Typically found in immune cells like macrophages, iNOS is expressed in response to immunological stimuli. wikipedia.orgguidetopharmacology.orgnih.gov Its activity is largely independent of intracellular calcium concentrations. nih.govguidetopharmacology.org

Endothelial NOS (eNOS): Primarily located in endothelial cells, eNOS plays a crucial role in regulating vascular tone. wikipedia.orgguidetopharmacology.org

Neuronal NOS (nNOS): Found predominantly in neuronal tissue, nNOS is involved in neurotransmission. wikipedia.orgguidetopharmacology.org Both eNOS and nNOS are constitutively expressed and their activity is regulated by intracellular calcium levels and the binding of calmodulin. nih.govguidetopharmacology.org

The enzymatic synthesis of N-omega-hydroxy-L-arginine by NOS is dependent on several essential cofactors. researchgate.netnih.gov These include:

NADPH: Serves as the primary source of reducing equivalents for the reaction. nih.govnih.gov

Tetrahydrobiopterin (BH4): This cofactor is crucial for the catalytic activity of NOS. wikipedia.orgnih.gov It plays a role in activating the heme-bound oxygen. wikipedia.org Both NADPH and tetrahydrobiopterin are required for the synthesis of NOHA. nih.govresearchgate.net

Heme: A prosthetic group within the oxygenase domain of NOS that directly participates in the binding and activation of molecular oxygen and the hydroxylation of L-arginine. umich.edunih.gov

Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN): These flavins are located in the reductase domain of NOS and are essential for the transfer of electrons from NADPH to the heme group. nih.govresearchgate.net

Studies on macrophage NOS have provided insights into the kinetic parameters of N-omega-hydroxy-L-arginine conversion. The apparent Michaelis constant (Km) and maximum velocity (Vmax) for NOHA are comparable to those for L-arginine, indicating that it is an efficient substrate for the enzyme. nih.govresearchgate.net

| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) |

| L-Arginine | 2.3 | 54,000 |

| N-omega-Hydroxy-L-arginine | 6.6 | 99 |

Data obtained from studies on macrophage nitric oxide synthase. nih.govresearchgate.net

Subsequent Oxidation of N-omega-Hydroxy-L-arginine to Nitric Oxide and L-Citrulline

N-omega-Hydroxy-L-arginine as an Endogenous Modulator of Arginase Activity

N-omega-Hydroxy-L-arginine (L-NOHA) is a naturally occurring intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by nitric oxide synthase (NOS). nih.gov Beyond its role as a precursor to NO, L-NOHA functions as a potent endogenous modulator of arginase, the enzyme responsible for hydrolyzing L-arginine into L-ornithine and urea (B33335). nih.gov This inhibitory action on arginase establishes a critical regulatory link between the two major pathways of L-arginine metabolism. By temporarily suppressing arginase activity, the production of L-NOHA can effectively redirect the shared substrate, L-arginine, towards the synthesis of NO. nih.gov This positions L-NOHA as a key physiological regulator, capable of fine-tuning the metabolic fate of L-arginine to favor nitrergic pathways over ureagenic and polyamine synthesis pathways, particularly in cells expressing both NOS and arginase. nih.govnih.gov

Mechanisms of N-omega-Hydroxy-L-arginine-Mediated Arginase Inhibition

N-omega-Hydroxy-L-arginine acts as a competitive inhibitor of arginase, binding to the enzyme's active site and preventing the breakdown of L-arginine. Its structural similarity to the natural substrate, L-arginine, allows it to occupy the same binding pocket. However, the presence of the N-omega-hydroxy group introduces critical changes that interfere with the catalytic process, leading to potent inhibition of the enzyme's hydrolytic activity. pdbj.org

Comparative Potency and Specificity of N-omega-Hydroxy-L-arginine against Arginase Isoforms (Arginase I, Arginase II)

Research indicates that N-omega-Hydroxy-L-arginine (L-NOHA) exhibits inhibitory activity against both major isoforms of arginase, the cytosolic Arginase I and the mitochondrial Arginase II, though with varying potencies. Arginase I, the primary isoform in the liver and a key enzyme in the urea cycle, is potently inhibited by L-NOHA. Studies have reported an inhibitory constant (Ki) for Arginase I in the range of 10-12 µM. nih.gov Another study, using surface plasmon resonance, determined a dissociation constant (Kd) of 3.6 µM for L-NOHA binding to human Arginase I. researchgate.net

In contrast, the potency against Arginase II, which is more prevalent in extrahepatic tissues like the kidneys and macrophages, appears to be lower. For instance, studies on murine macrophages, which express Arginase II, have reported IC50 values (the concentration required to inhibit 50% of enzyme activity) for L-NOHA in the range of 400-450 µM. nih.govnih.gov This suggests that L-NOHA is a more potent inhibitor of Arginase I than Arginase II. This differential inhibition may have significant physiological implications, allowing for selective modulation of L-arginine metabolism in different tissues and cellular compartments.

| Arginase Isoform | Enzyme Source | Inhibitory Value | Value Type | Reference |

|---|---|---|---|---|

| Arginase I | Human | 3.6 µM | Kd | researchgate.net |

| Arginase I | Rat Aortic Endothelial Cells | 10-12 µM | Ki | nih.gov |

| Arginase (predominantly I) | Bovine Liver | 150 µM | Ki | nih.gov |

| Arginase (isoform mix) | Unstimulated Murine Macrophages | 400 +/- 50 µM | IC50 | nih.gov |

| Arginase (isoform mix) | Murine Macrophages | 450 µM | IC50 | nih.gov |

Structural Basis for N-omega-Hydroxy-L-arginine Binding to Arginase Active Site

X-ray crystallography studies of human and rat Arginase I in complex with L-NOHA have provided detailed insights into the structural basis of its inhibitory action. pdbj.orgrcsb.org The active site of arginase contains a binuclear manganese cluster (Mn²⁺A and Mn²⁺B) that is crucial for catalysis. L-NOHA binds in the active site in a manner analogous to the substrate, L-arginine. pdbj.org

The key interactions responsible for its tight binding and inhibition include:

Coordination with the Manganese Cluster: The N-omega-hydroxy group of L-NOHA directly interacts with the manganese cluster. Specifically, the hydroxyl oxygen atom bridges the two manganese ions, displacing the metal-bridging hydroxide (B78521) ion that is essential for initiating the hydrolytic attack on L-arginine. This direct coordination to the catalytic metal ions is a primary mechanism of inhibition. pdbj.org

Hydrogen Bonding Network: The α-carboxylate and α-amino groups of L-NOHA form a network of hydrogen bonds with conserved active site residues, such as Asp128, Asp232, and His101. These interactions anchor the inhibitor firmly within the active site, mimicking the binding of the substrate's backbone. pdbj.orgrcsb.org

Guanidinium (B1211019) Group Interaction: The guanidinium group of L-NOHA maintains hydrogen bond interactions similar to those of L-arginine, further securing its position. pdbj.org

By displacing the catalytic water/hydroxide molecule and directly coordinating with the manganese ions, L-NOHA effectively locks the active site in an inactive conformation, preventing the binding and subsequent hydrolysis of L-arginine. pdbj.org

Consequences of Arginase Inhibition by N-omega-Hydroxy-L-arginine on L-Arginine Substrate Availability for NOS

The competition between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine, is a critical control point in cellular physiology. nih.gov The inhibition of arginase by endogenously produced L-NOHA has a direct and significant consequence: it increases the local availability of L-arginine for NOS. nih.govnih.gov

When NOS is activated (for example, by inflammatory stimuli), it begins to convert L-arginine to L-NOHA and subsequently to NO and L-citrulline. nih.gov The L-NOHA produced then acts as a feedback inhibitor on arginase. nih.gov This suppression of the competing arginase pathway ensures that the intracellular pool of L-arginine is preferentially channeled towards the NOS enzyme, thereby sustaining high-output NO production. nih.gov This mechanism is particularly important in situations requiring a robust NO-mediated response, such as during an immune reaction. By inhibiting arginase, L-NOHA prevents the depletion of the L-arginine pool, which could otherwise become rate-limiting for NO synthesis. nih.govnih.gov This reciprocal regulation ensures that when the demand for NO is high, the metabolic machinery prioritizes its production over the synthesis of urea and polyamines. pdbj.org

Physiological and Regulatory Functions of N Omega Hydroxy L Arginine

Regulation of Nitric Oxide Homeostasis and Bioavailability

The localized concentration and availability of nitric oxide, a pivotal signaling molecule in numerous physiological processes, are intricately regulated. NOHA emerges as a key player in this regulation, primarily through its direct influence on the enzymes that compete for the common substrate, L-arginine.

N-omega-Hydroxy-L-arginine is a direct precursor to nitric oxide in a reaction catalyzed by nitric oxide synthase (NOS). nih.govresearchgate.netwikipedia.org The synthesis of nitric oxide from L-arginine is a two-step process, with the first step being the NADPH-dependent hydroxylation of L-arginine to form NOHA. frontiersin.orgmdpi.com Subsequently, NOHA is oxidized by NOS to produce nitric oxide and L-citrulline. nih.govresearchgate.netwikipedia.org The production of NOHA as an intermediate is a crucial control point in this pathway. The concentration of NOHA can, therefore, directly influence the rate of nitric oxide synthesis, acting as a critical determinant of local nitric oxide concentrations. By modulating the activity of enzymes that consume L-arginine, NOHA helps to ensure that sufficient substrate is available for the NOS enzymes, thereby sustaining nitric oxide production. physiology.org

The nitric oxide synthase (NOS) and arginase pathways are intrinsically linked through their shared substrate, L-arginine. nih.gov Arginase metabolizes L-arginine to L-ornithine and urea (B33335), thereby competing with NOS for the available L-arginine pool. researchgate.net NOHA plays a pivotal role in mediating the crosstalk between these two pathways by acting as a potent inhibitor of arginase. physiology.orgnih.govhmdb.ca This inhibition is a key regulatory mechanism that shifts the metabolic flux of L-arginine towards the production of nitric oxide. physiology.org

When NOS is actively producing nitric oxide, the concurrent generation of NOHA leads to the inhibition of arginase activity. physiology.org This feedback mechanism ensures that as the demand for nitric oxide increases, the competing arginase pathway is downregulated, thus preserving the local L-arginine supply for NOS. physiology.orgnih.gov This reciprocal regulation is crucial in cellular environments where both enzymes are expressed, such as in macrophages and endothelial cells. physiology.orgnih.gov For instance, in activated macrophages, the induction of inducible NOS (iNOS) is accompanied by the production of NOHA, which then suppresses arginase activity, guaranteeing efficient nitric oxide production for immune responses. researchgate.net

The inhibitory potency of NOHA on different arginase isoforms has been a subject of research, with studies indicating it is a more effective inhibitor of arginase I compared to arginase II. The inhibitory constant (Ki) for NOHA on arginase-I has been reported to be in the range of 10-12 microM. physiology.org

| Enzyme | Cell/Tissue Type | Inhibitory Concentration (IC50) |

|---|---|---|

| Arginase | Rat Liver Homogenates | 150 µM |

| Arginase | Murine Macrophages | 450 µM |

| Arginase | Unstimulated Murine Macrophages | 400 +/- 50 µM |

Impact on Downstream L-Arginine Metabolic Products

By inhibiting arginase, NOHA indirectly influences the production of several key metabolites that are downstream of the arginase pathway. This modulation has significant implications for cellular function, particularly in the synthesis of polyamines, L-proline, and L-glutamate.

Polyamines, such as putrescine, spermidine, and spermine (B22157), are essential for cell proliferation and differentiation. nih.govnih.gov Their synthesis begins with the conversion of L-ornithine to putrescine by the enzyme ornithine decarboxylase (ODC). nih.gov Since L-ornithine is the direct product of the arginase-catalyzed hydrolysis of L-arginine, the inhibition of arginase by NOHA leads to a reduction in L-ornithine levels. nih.govnih.gov This, in turn, limits the substrate available for ODC, thereby modulating the synthesis of polyamines. nih.gov

This indirect regulation of polyamine synthesis is a critical aspect of NOHA's physiological function. In rapidly proliferating cells, where the demand for polyamines is high, the inhibition of arginase by NOHA can have a cytostatic effect. nih.gov For example, in certain cancer cell lines with high arginase activity, NOHA has been shown to inhibit proliferation by reducing spermine content. nih.gov The effects of NOHA on cell growth can often be reversed by the addition of exogenous L-ornithine, highlighting the importance of the arginase pathway in providing the necessary precursors for polyamine biosynthesis. nih.gov

The metabolic fate of L-ornithine extends beyond polyamine synthesis to include the biosynthesis of L-proline and L-glutamate. L-ornithine can be converted to pyrroline-5-carboxylate, which is a precursor for both proline and glutamate (B1630785). wikipedia.orgresearchgate.netyoutube.com Consequently, by reducing the production of L-ornithine through arginase inhibition, NOHA can indirectly influence the intracellular pools of L-proline and L-glutamate. frontiersin.orgnih.gov

The interconnectedness of these pathways means that the regulatory action of NOHA on arginase can have far-reaching effects on cellular metabolism. The availability of proline is crucial for collagen synthesis and protein structure, while glutamate is a key excitatory neurotransmitter and a central molecule in amino acid metabolism. nih.gov Therefore, the modulation of their biosynthesis by NOHA underscores the compound's broader impact on cellular function.

Involvement in Cellular Proliferation and Apoptosis Regulation

Through its modulation of L-arginine metabolism, NOHA has been shown to play a role in the regulation of cellular proliferation and apoptosis. nih.govnih.gov These effects are largely attributed to its ability to inhibit arginase and consequently affect polyamine synthesis. Polyamines are essential for cell growth, and their depletion can lead to cell cycle arrest and the induction of apoptosis. nih.gov

In studies involving human breast cancer cell lines, NOHA selectively inhibited the proliferation of cells with high arginase activity and induced apoptosis. nih.gov This effect was associated with cell cycle arrest in the S phase and an increase in the expression of the cell cycle inhibitor p21. nih.gov The anti-proliferative and apoptotic actions of NOHA in these arginase-expressing cancer cells were found to be independent of nitric oxide, further emphasizing the significance of its arginase-inhibiting properties. nih.gov The ability of exogenous L-ornithine to antagonize the effects of NOHA confirms that the arginase pathway is critical for the proliferation of these cells. nih.gov

The following table summarizes the effects of NOHA on cellular processes in a high-arginase expressing human breast cancer cell line (MDA-MB-468).

| Cellular Process | Effect of NOHA |

|---|---|

| Proliferation | Inhibited |

| Apoptosis | Induced |

| Cell Cycle | Arrested in S phase |

| p21 Expression | Increased |

| Spermine Content | Reduced |

Pathophysiological Roles and Therapeutic Implications of N Omega Hydroxy L Arginine

N-omega-Hydroxy-L-arginine in Inflammatory Processes and Immune Regulation

N-omega-Hydroxy-L-arginine (L-NOHA) holds a significant position at the crossroads of arginine metabolism, which is a critical determinant of immune cell function and inflammatory outcomes. As a key intermediate in the synthesis of nitric oxide (NO) from L-arginine, its availability and metabolism directly influence the complex interplay between pro-inflammatory and anti-inflammatory pathways.

The metabolic pathway chosen for L-arginine in macrophages is a defining characteristic of their functional polarization into either the classically activated (M1) or alternatively activated (M2) phenotype. nih.govfrontiersin.org This dichotomy in arginine metabolism has profound implications for the progression and resolution of inflammatory responses. nih.gov

M1 Macrophages : In pro-inflammatory (M1) states, macrophages upregulate the enzyme inducible nitric oxide synthase (iNOS or NOS2). nih.govresearchgate.net This enzyme catalyzes the conversion of L-arginine, via the intermediate L-NOHA, into nitric oxide (NO) and L-citrulline. nih.govresearchgate.net NO is a potent antimicrobial and pro-inflammatory molecule, contributing to the host's defense against pathogens. nih.gov

M2 Macrophages : In contrast, M2 macrophages, which are associated with tissue repair and anti-inflammatory responses, predominantly express the arginase enzyme. nih.govfrontiersin.org Arginase hydrolyzes L-arginine into L-ornithine and urea (B33335). nih.gov This process not only depletes the L-arginine pool available for NO synthesis but also provides L-ornithine as a precursor for polyamines and proline, which are essential for cell proliferation and collagen synthesis during tissue repair. nih.gov

L-NOHA plays a crucial regulatory role in this balance. It has been identified as a potent inhibitor of the arginase enzyme. nih.govnih.gov By inhibiting arginase, L-NOHA can effectively limit the M2 pathway, thereby increasing the local concentration of L-arginine available for iNOS. nih.gov This action can shift the metabolic and functional phenotype of macrophages towards an M1-like, pro-inflammatory state, enhancing NO-dependent immune responses. The inhibitory concentration (IC50) of L-NOHA on murine macrophage arginase activity is approximately 450 µM. nih.gov

| Feature | M1 (Classical) Macrophage | M2 (Alternative) Macrophage |

|---|---|---|

| Primary Function | Pro-inflammatory, Antimicrobial | Anti-inflammatory, Tissue Repair |

| Key Arginine Enzyme | Inducible Nitric Oxide Synthase (iNOS) nih.govresearchgate.net | Arginase (Arg-I) nih.govresearchgate.net |

| Arginine Metabolites | Nitric Oxide (NO), L-Citrulline nih.gov | L-Ornithine, Urea nih.gov |

| Role of L-NOHA | Direct intermediate in NO synthesis researchgate.net | Inhibits Arginase, shifting balance toward M1 nih.govnih.gov |

The immunomodulatory effects of L-NOHA extend beyond macrophage polarization to influence other critical cellular components of the immune system, particularly T-cells. The competition for L-arginine between iNOS and arginase is a key mechanism of immune regulation and, in some cases, immune suppression.

In various pathological contexts, such as cancer, myeloid-derived suppressor cells (MDSCs) and M2 macrophages express high levels of arginase. frontiersin.org This heightened arginase activity leads to the depletion of extracellular L-arginine, effectively starving T-cells of this essential amino acid. frontiersin.org L-arginine deprivation has been shown to impair T-cell proliferation and function, in part by causing the downregulation of the CD3ζ chain, a critical component of the T-cell receptor complex. frontiersin.org This represents a significant mechanism of tumor-induced immune evasion.

L-NOHA, through its capacity as an arginase inhibitor, can directly counteract this suppressive mechanism. frontiersin.org By blocking arginase activity, L-NOHA helps to preserve local L-arginine concentrations, thereby supporting normal T-cell function and proliferation. frontiersin.org This action can restore or enhance anti-tumor and anti-pathogen T-cell mediated immunity. frontiersin.org Therefore, the generation of L-NOHA by NOS-expressing cells creates a feedback loop that not only serves as a precursor for NO but also inhibits the competing arginase pathway, amplifying the NO-dependent inflammatory response and mitigating arginine-depletion-induced immunosuppression. nih.gov

N-omega-Hydroxy-L-arginine in Cardiovascular Physiology and Disease

The endothelium produces NO via the endothelial nitric oxide synthase (eNOS) enzyme, which converts L-arginine to L-citrulline, with L-NOHA as an essential intermediate. nih.gov This endothelial-derived NO is fundamental for maintaining vascular health; it inhibits platelet aggregation, prevents leukocyte adhesion, and suppresses smooth muscle cell proliferation. nih.gov

Endothelial dysfunction is an early event in the pathogenesis of major cardiovascular diseases like atherosclerosis and hypertension, and it is often characterized by reduced NO bioavailability. nih.gov In conditions such as diabetes, high glucose levels can impair NO production, contributing to endothelial dysfunction. Research has demonstrated that L-NOHA can restore NO production in endothelial cells experiencing deficiency due to elevated glucose, highlighting its potential to circumvent certain pathological inhibitions of the NO synthesis pathway. By serving as a direct substrate for the final step of NO synthesis, L-NOHA can potentially bypass upstream limitations in L-arginine transport or its initial hydroxylation.

The primary role of endothelial-derived NO is the regulation of vascular tone and blood pressure. nih.gov After its synthesis from L-NOHA, NO diffuses from the endothelium into adjacent vascular smooth muscle cells. nih.gov There, it activates the enzyme soluble guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. nih.gov This signaling cascade results in smooth muscle relaxation, a process known as vasodilation. nih.gov

This NO-mediated vasodilation is essential for the continuous regulation of blood flow and blood pressure. nih.gov Impaired production of NO leads to vasoconstriction and can contribute to the development of hypertension. mdpi.com Since L-NOHA is the direct precursor to NO, its steady production is integral to maintaining a healthy vascular tone. Furthermore, the ability of L-NOHA to inhibit arginase is also relevant in the vasculature. Increased arginase activity in endothelial cells can compete with eNOS for their common substrate, L-arginine, thereby reducing NO output and promoting endothelial dysfunction. By inhibiting this competing enzyme, L-NOHA can help preserve the L-arginine pool for NO synthesis, further supporting vasodilation and normal blood pressure regulation.

N-omega-Hydroxy-L-arginine in Neurological Systems and Disorders

In the central nervous system (CNS), the L-arginine-NO pathway, and by extension the intermediate L-NOHA, plays a dual role, contributing to both normal physiological function and the pathophysiology of neurodegenerative diseases. nih.gov NO is synthesized in the brain by neuronal nitric oxide synthase (nNOS) and acts as a neurotransmitter and neuromodulator. nih.gov

Physiologically, NO is involved in a wide range of crucial CNS processes. It helps regulate cerebral blood flow, facilitates long-term potentiation (a cellular mechanism underlying learning and memory), consolidates memory processes, and helps maintain normal sleep-wake cycles. nih.gov As the direct precursor to NO, the synthesis of L-NOHA is an indispensable step in these vital neurological functions.

However, excessive production of NO can be detrimental, leading to a state of nitroxidative stress. nih.gov Under pathological conditions, high levels of NO can react with superoxide radicals to form peroxynitrite, a highly damaging molecule that can lead to neuronal cell death. This process is implicated in the development and progression of several neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. nih.gov Therefore, the metabolism of L-NOHA in the CNS is a critical control point, where its conversion to NO can be either beneficial for normal brain function or contribute to neuronal damage in disease states.

Contribution to Neurotransmission and Synaptic Plasticity

NOHA's role in neurotransmission is intrinsically linked to its status as the direct precursor to nitric oxide (NO), a key signaling molecule in the central nervous system (CNS). nih.govresearchgate.net NO synthase (NOS) enzymes catalyze the two-step oxidation of L-arginine, with NOHA being the stable intermediate, which is then oxidized to form NO and L-citrulline. nih.govnih.gov

Nitric oxide is recognized as an important regulator of physiological processes in the CNS, where it functions as a neurotransmitter. researchgate.netnih.gov It is involved in processes crucial for learning and memory, such as long-term potentiation (LTP), a form of synaptic plasticity. nih.govnih.govnih.gov Studies have shown that inhibiting NOS, and thus the production of both NOHA and NO, impairs spatial learning and memory formation in rats. nih.govnih.gov This suggests that the integrity of the L-arginine-NOHA-NO pathway is essential for normal synaptic function and cognitive processes. By serving as the immediate substrate for NO synthesis, NOHA is a critical component in the molecular machinery that underpins synaptic plasticity and the consolidation of memory. nih.gov

Implications in Neurodegenerative and Neuroprotective Mechanisms

The involvement of N-omega-Hydroxy-L-arginine (NOHA) in neurodegenerative and neuroprotective mechanisms is primarily mediated by its role in the production of nitric oxide (NO). nih.gov NO has a dual function in the nervous system, capable of being both neuroprotective and neurotoxic, depending on its concentration and cellular context. nih.gov

At physiological levels, NO contributes to optimal cerebral blood flow and neuronal function. nih.gov However, elevated production of NO can lead to nitrosative stress, a condition implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govnih.gov Consequently, the regulation of NOS activity and the production of NOHA are critical in maintaining neuronal health.

Inhibition of NOS has been explored as a neuroprotective strategy. Studies have shown that NOS inhibitors like Nω-nitro-L-arginine can reduce the infarct volume following focal cerebral ischemia in animal models. nih.govnih.gov This neuroprotective effect is linked to the reduction of excitotoxic damage, partly by decreasing the ischemia-induced overflow of glutamate (B1630785). nih.gov Given that NOHA is an obligatory intermediate in NO synthesis, its formation is a key step in these pathological cascades. nih.gov Therefore, modulating the L-arginine-NOHA-NO pathway represents a potential therapeutic avenue for mitigating neuronal damage in ischemic and neurodegenerative conditions. nih.gov

N-omega-Hydroxy-L-arginine in Oncological Biology

Impact on Tumor Growth and Metastasis

N-omega-Hydroxy-L-arginine (NOHA) influences tumor biology primarily by modulating the two competing pathways of L-arginine metabolism: the nitric oxide synthase (NOS) pathway and the arginase pathway. nih.govaacrjournals.org Arginase converts L-arginine to L-ornithine, a precursor for polyamines, which are essential for rapid cell proliferation characteristic of tumor growth. aacrjournals.org NOHA acts as a potent inhibitor of arginase, thereby limiting the availability of L-ornithine and polyamines required by cancer cells. nih.govfrontiersin.org

By inhibiting arginase, NOHA can indirectly suppress tumor growth. Research on related arginine derivatives has shown significant inhibition of tumor growth and a reduction in the number and volume of lung metastases in animal models of Ehrlich ascites tumor and Lewis lung carcinoma. nih.gov The broader L-arginine/NO pathway, in which NOHA is a key intermediate, is known to influence a range of processes involved in tumorigenesis, including proliferation and metastasis. nih.govmdpi.com The dual role of NO itself, which can be either tumor-promoting or tumor-killing depending on its concentration, further complicates this relationship. mdpi.com However, NOHA's ability to inhibit the arginase pathway provides a distinct mechanism for impeding tumor progression.

Modulation of Cancer Cell Proliferation, Cytostasis, and Apoptosis

N-omega-Hydroxy-L-arginine (NOHA) has demonstrated direct effects on cancer cells by inhibiting proliferation, inducing cytostasis (a state of arrested cell growth), and triggering apoptosis (programmed cell death). nih.govnih.gov These effects are particularly pronounced in cancer cells that exhibit high levels of arginase activity and low NOS activity. nih.govaacrjournals.org

In a notable study involving human breast cancer cell lines, NOHA selectively inhibited the proliferation of high arginase-expressing MDA-MB-468 cells and induced apoptosis after 48 hours of treatment. nih.govaacrjournals.org This action was independent of NO production. nih.gov The mechanism involved arresting the cells in the S phase of the cell cycle, increasing the expression of the cell cycle inhibitor p21, and reducing the content of spermine (B22157), a key polyamine. nih.govaacrjournals.org The antiproliferative and apoptotic effects of NOHA could be counteracted by the addition of L-ornithine, highlighting the importance of the arginase pathway for the proliferation of these specific cancer cells. nih.govaacrjournals.org

Furthermore, NOHA has been shown to induce cytostasis in other human and murine tumor cells, suggesting it may act as a supplier of NO or other toxic molecules within the tumor microenvironment. nih.gov

Table 1: Effects of N-omega-Hydroxy-L-arginine on Cancer Cell Lines

| Cell Line | Arginase/NOS Profile | Effect of NOHA | Mechanism of Action | Citation |

|---|---|---|---|---|

| MDA-MB-468 (Breast Cancer) | High Arginase / Low NOS | Inhibition of proliferation, Induction of apoptosis | S phase arrest, Increased p21 expression, Reduced spermine | nih.govaacrjournals.org |

| BT-474 (Breast Cancer) | High Arginase / Low NOS | Higher basal proliferation rate | Not specified | nih.gov |

| ZR-75-30 (Breast Cancer) | Low Arginase / High NOS | No significant effect on proliferation or viability | Maintained L-ornithine and spermine levels | nih.govaacrjournals.org |

N-omega-Hydroxy-L-arginine as a Potential Target in Cancer Therapy

The distinct mechanisms by which N-omega-Hydroxy-L-arginine (NOHA) affects cancer cells make it and the broader L-arginine metabolic pathways attractive targets for cancer therapy. nih.gov The selective action of NOHA on cancer cells with a high-arginase/low-NOS phenotype suggests a potential therapeutic strategy for specific cancer subtypes. nih.govaacrjournals.org

By inhibiting arginase, NOHA deprives tumor cells of the polyamines necessary for their rapid proliferation. nih.gov This strategy of "arginine deprivation" is being explored for cancers that are dependent on an external supply of arginine. mdpi.commdpi.com The L-arginine/NO pathway is confirmed to play a significant role in tumor development, influencing angiogenesis, proliferation, metastasis, and apoptosis. nih.gov Therefore, molecules that are part of this pathway, including NOHA, are considered promising therapeutic agents. nih.gov

Clinical trials using L-arginine itself have shown that it can enhance the effectiveness of radiation therapy for brain metastases, suggesting that modulating this pathway can have significant clinical benefits. cornell.edu The ability of NOHA to induce apoptosis and cytostasis in cancer cells further supports its potential as a direct anti-cancer agent or as an adjunct to existing therapies. nih.govnih.gov

N-omega-Hydroxy-L-arginine in Host-Pathogen Interactions

N-omega-Hydroxy-L-arginine (NOHA) plays a significant role in the immune response to certain intracellular pathogens, most notably Leishmania. nih.govnih.gov The interaction hinges on the competition for L-arginine between two host macrophage enzymes: inducible nitric oxide synthase (iNOS) and arginase. frontiersin.org The iNOS pathway, which produces NOHA as an intermediate, leads to the generation of nitric oxide (NO), a potent antimicrobial agent that can kill the parasite. frontiersin.orgdtic.mil Conversely, the arginase pathway produces L-ornithine, which is converted into polyamines that the Leishmania parasite requires for its own growth and replication. nih.govnih.govfrontiersin.org

NOHA acts as a physiological inhibitor of arginase. nih.govnih.govnih.gov By inhibiting macrophage arginase, NOHA effectively limits the production of polyamines, thereby starving the parasite of essential growth factors. nih.govnih.gov This inhibition shunts the available L-arginine toward the iNOS pathway, potentially increasing NO production and enhancing parasite killing.

Studies have shown that NOHA can control Leishmania infection within macrophages. nih.govnih.gov Treatment of infected macrophages with NOHA leads to a significant decrease in the number of intracellular parasites. rupress.org This effect is concentration-dependent and occurs without a direct increase in nitrite (B80452) levels in the culture, suggesting that the primary mechanism is the inhibition of arginase and subsequent polyamine deprivation. nih.govnih.gov These findings identify NOHA as a key effector molecule in the host's defense against pathogens like Leishmania and highlight the arginase pathway as a potential therapeutic target for controlling such infections. nih.govrupress.org

Role in Antimicrobial and Antiparasitic Defense Mechanisms

The immune system leverages L-arginine metabolism to combat invading pathogens. Macrophages, key cells of the innate immune system, can metabolize L-arginine via two competing enzymatic pathways: nitric oxide synthase (NOS) to produce nitric oxide, or arginase to produce ornithine and urea. nih.govfrontiersin.org Nitric oxide is a radical with potent antimicrobial and antiparasitic properties, capable of disrupting pathogen metabolic pathways and damaging DNA. nih.govwounds-uk.comnih.gov

N-omega-Hydroxy-L-arginine contributes to antimicrobial and antiparasitic defense through two primary mechanisms:

As an Intermediate in Nitric Oxide Production : The synthesis of NO from L-arginine by NOS is a two-step process, with NOHA being the essential intermediate. nih.gov The production of NO is a primary defense mechanism used by activated macrophages to kill intracellular pathogens. dtic.milresearchgate.net Therefore, the generation of NOHA is an indispensable step in this cytotoxic response.

As an Arginase Inhibitor : NOHA is a strong inhibitor of arginase, the enzyme that competes with NOS for their common substrate, L-arginine. nih.gov By inhibiting arginase, NOHA can increase the local concentration of L-arginine, potentially shunting more of this amino acid towards the NOS pathway and thereby boosting NO production. nih.gov Furthermore, many pathogens, particularly parasites, rely on the products of the arginase reaction, such as ornithine, for their own proliferation and survival. nih.govfrontiersin.org By blocking arginase, NOHA can directly deprive these organisms of essential metabolites, exerting a cytostatic effect independent of NO production. nih.gov

Studies in Protozoan Infections (e.g., Leishmania)

The role of N-omega-Hydroxy-L-arginine as a host defense molecule is particularly well-documented in studies of protozoan infections, most notably Leishmania. These parasites reside and replicate within host macrophages. The outcome of the infection is heavily dependent on the balance between the NOS and arginase pathways within the macrophage. frontiersin.orgmdpi.com

Leishmania parasites require a steady supply of polyamines for their growth and replication. nih.govnih.gov Polyamines are synthesized from L-ornithine, which is produced from L-arginine by the enzyme arginase. nih.gov Leishmania parasites not only utilize host cell ornithine but also possess their own arginase enzyme. nih.gov

Research has demonstrated that NOHA is a key effector molecule in controlling Leishmania infection. nih.govnih.gov It exerts its antiparasitic effect primarily by inhibiting both the host and parasite arginase enzymes. nih.gov This inhibition deprives the parasite of the L-ornithine necessary for polyamine synthesis, thereby halting its proliferation. nih.gov This mechanism has been shown to control the growth of Leishmania major and Leishmania infantum inside macrophages. nih.govnih.gov The antiparasitic effect of NOHA was observed to be concentration-dependent and occurred without a corresponding increase in nitrite levels (an indicator of NO production), suggesting a defense mechanism distinct from direct NO-mediated killing. nih.govnih.gov

When macrophage L-arginine metabolism is experimentally shifted towards ornithine production (e.g., by induction with Interleukin-4), parasite growth is promoted. nih.govnih.gov This pro-parasitic effect can be reversed by the addition of NOHA, highlighting its crucial role in controlling the metabolic environment within the infected macrophage. nih.govnih.gov

| Study Focus | Leishmania Species | Key Findings | Proposed Mechanism of Action |

|---|---|---|---|

| Control of intracellular growth | L. major, L. infantum | NOHA controls cellular infection and inhibits parasite growth in a concentration-dependent manner (up to 100 μM). nih.govnih.gov | Inhibition of host and parasite arginase, leading to deprivation of L-ornithine required for polyamine synthesis. nih.gov |

| Effect on parasite arginase | L. major, L. infantum | NOHA at 100 μM achieved approximately 98% inhibition of arginase activity from parasite extracts. nih.gov | Direct, potent enzymatic inhibition of parasite arginase. nih.gov |

| Reversal of IL-4 induced parasite growth | Not specified | NOHA reverses the parasite growth-promoting effect of IL-4, which induces host macrophage arginase I. nih.govnih.gov | Inhibition of the induced host arginase I, preventing the supply of ornithine to the parasite. nih.gov |

| Independence from Nitric Oxide | L. major, L. infantum | Parasite killing by NOHA occurs without an increase in nitrite levels in culture supernatants. nih.govnih.gov | The primary mechanism is cytostatic (growth inhibition) via arginase inhibition, not cytotoxic via NO production. nih.gov |

N-omega-Hydroxy-L-arginine in Genetic and Metabolic Disorders

Associations with Arginine Metabolism Disorders (e.g., Hyperornithinemia with Gyrate Atrophy)

N-omega-Hydroxy-L-arginine is implicated in arginine metabolism disorders, such as Hyperornithinemia with Gyrate Atrophy (HOGA). hmdb.ca HOGA is a rare autosomal recessive disorder caused by mutations in the gene for ornithine aminotransferase (OAT), a key mitochondrial enzyme. medlink.comnih.govyoutube.com This enzyme deficiency leads to a 10- to 20-fold elevation of ornithine in plasma and other bodily fluids. nih.gov The clinical hallmark of the disease is a progressive chorioretinal degeneration, leading to blindness. medlink.comnih.gov

The connection between NOHA and HOGA is rooted in their shared metabolic pathway. L-ornithine is produced from the hydrolysis of L-arginine by the enzyme arginase. nih.gov NOHA is one of the most potent known physiological inhibitors of arginase. nih.gov

While the primary defect in HOGA is in OAT, the resulting accumulation of ornithine has significant upstream metabolic consequences that involve the L-arginine-NOHA-NO pathway:

Substrate Competition and Regulation: The L-arginine pool is a critical node for several metabolic pathways. The enzymes NOS (producing NOHA and NO) and arginase (producing ornithine) are in direct competition for this common substrate. Pathologically high levels of ornithine, as seen in HOGA, can feedback-inhibit other enzymes in related pathways.

Therapeutic Intersection: Management of HOGA often involves a diet restricted in arginine to reduce the metabolic flux towards ornithine production. youtube.comnih.govsemanticscholar.org This dietary intervention directly impacts the substrate availability for the NOS pathway and the synthesis of NOHA. The role of NOHA as a potent arginase inhibitor suggests that modulation of the L-arginine-NOHA axis could be relevant to the pathophysiology and management of disorders characterized by dysregulated ornithine levels. nih.govmsu.ru

The Human Metabolome Database explicitly lists Hyperornithinemia with Gyrate Atrophy as a disease pathway involving N-omega-Hydroxy-L-arginine, underscoring the close biochemical relationship between this intermediate and the pathophysiology of the disorder. hmdb.ca

Advanced Research Methodologies for N Omega Hydroxy L Arginine Analysis

Biochemical and Enzymatic Assays for N-omega-Hydroxy-L-arginine and Related Enzyme Activities

The intricate balance of L-arginine metabolism is governed by the competing activities of nitric oxide synthase (NOS) and arginase. Consequently, assays that measure the activities of these enzymes, as well as the direct and indirect products of their reactions, are fundamental to understanding the functional implications of NOHA.

A primary method for determining NOS activity involves measuring the conversion of L-arginine to its products, NO and L-citrulline. The Griess assay is a widely used indirect colorimetric method that quantifies nitrite (B80452) (NO₂⁻), a stable and oxidized product of NO. mdpi.comoxfordbiomed.com This assay is based on a two-step diazotization reaction where acidified nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound with strong absorbance at 540 nm. mdpi.comsigmaaldrich.comabcam.com For a more comprehensive assessment of total NO production, nitrate (B79036) (NO₃⁻), another stable metabolite, is often first reduced to nitrite using nitrate reductase before performing the Griess reaction. oxfordbiomed.com

A more direct and highly specific method for measuring NOS activity is the citrulline assay . nih.govspringernature.com This technique typically utilizes radiolabeled L-arginine (e.g., [³H]L-arginine or [¹⁴C]L-arginine). The activity of NOS is then determined by quantifying the formation of radiolabeled L-citrulline, which is separated from the unreacted radiolabeled L-arginine. caymanchem.com This assay provides a direct measure of the enzymatic conversion and is sensitive to the picomole level. caymanchem.com

Conversely, arginase activity assays are crucial for understanding the competition for the common substrate, L-arginine. These assays typically measure the production of urea (B33335) or L-ornithine from L-arginine. nih.govnih.gov In a common colorimetric approach, arginase catalyzes the hydrolysis of L-arginine to urea and ornithine. The urea produced then reacts with specific reagents to generate a colored product that can be quantified spectrophotometrically. Some commercial kits can detect arginase activity of less than 1 mU/well. assaygenie.com For samples with high endogenous urea levels, pretreatment with a 10 kDa spin column may be necessary to remove interference. assaygenie.com

NOHA itself is a potent inhibitor of arginase, a property that is central to its biological function. nih.gov Studies have shown that NOHA can inhibit the arginase activity of rat liver homogenates and murine macrophages with IC₅₀ values of 150 µM and 450 µM, respectively. nih.gov This inhibitory effect can be crucial in redirecting L-arginine metabolism towards NO production, especially in inflammatory conditions.

Analytical Techniques for Detection and Quantification in Biological Matrices

Accurate and sensitive detection and quantification of NOHA in complex biological samples such as plasma, serum, and cell lysates are critical for understanding its physiological and pathological roles. A variety of advanced analytical techniques have been developed for this purpose.

Electrochemical Detection Methods for N-omega-Hydroxy-L-arginine

Electrochemical methods offer a cost-effective and sensitive approach for the detection of electroactive species like NOHA. nih.gov Cyclic voltammetry using a glassy carbon electrode has been employed to detect NOHA, which exhibits an oxidation peak at 355 mV and a reduction peak at 188 mV. nih.gov The oxidation peak shows a linear relationship between the peak current and the concentration of NOHA, with a sensitivity of 5.39 nA/µM. nih.gov Differential pulse voltammetry has also been used and shows similar sensitivity and oxidation peaks. nih.gov These electrochemical detection methods are foundational for the development of NOHA-specific biosensors. nih.govmdpi.comresearchgate.net

Chromatographic Approaches (e.g., HPLC, LC-MS) for Isolation and Quantification

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are the gold standard for the specific and sensitive quantification of NOHA and related arginine metabolites in biological fluids.

HPLC methods often involve pre-column derivatization to enhance the detection of amino acids. One common approach is derivatization with o-phthaldialdehyde (OPA), which allows for fluorescent detection. However, this method can be challenged by interfering amino acids in complex matrices like human serum. To overcome this, a clean-up procedure using cation-exchange cartridges can be employed to isolate basic amino acids prior to derivatization.

LC-MS/MS has emerged as a highly sensitive and specific method for the simultaneous quantification of L-arginine and its derivatives. nih.govnorthwestern.edunih.gov This technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry. Sample preparation typically involves protein precipitation followed by analysis using a suitable column, such as a 3 µM silica (B1680970) analytical column. nih.govnorthwestern.edu The use of stable isotope-labeled internal standards, such as ¹³C₆-arginine, is crucial for accurate quantification. nih.govnorthwestern.edu

Table 1: Performance Characteristics of Analytical Methods for NOHA and Related Compounds

| Analytical Method | Analyte(s) | Matrix | Sample Preparation | Detection Limit/Sensitivity | Linearity Range |

|---|---|---|---|---|---|

| Electrochemical Detection (Cyclic Voltammetry) | NOHA | Phosphate Buffered Saline | Serial dilution | 5.39 nA/µM | 0 - 148 µM |

| LC-MS/MS | Arginine, ADMA, SDMA | Human Plasma | Protein precipitation with acetonitrile, drying, and reconstitution | Not specified | Not specified |

| LC-MS/MS | 20 proteinogenic L-amino acids | Mouse Plasma | Not specified | Not specified | Not specified |

Stable Isotope Tracing and Metabolic Flux Analysis for L-Arginine and N-omega-Hydroxy-L-arginine Pathways

Stable isotope tracing is a powerful tool for elucidating the dynamics of metabolic pathways in vivo and in vitro. medchemexpress.com By introducing substrates labeled with stable isotopes (e.g., ¹³C or ¹⁵N) into a biological system, researchers can track the flow of atoms through metabolic networks. medchemexpress.com

In the context of the L-arginine/NOHA pathway, ¹⁵N-labeled L-arginine can be used to trace the synthesis of NO. nih.govnih.govphysiology.orgpnas.org The rate of whole-body NO synthesis can be estimated by measuring the conversion of [guanidino-¹⁵N₂]arginine to plasma [¹⁵N]ureido citrulline. nih.govnih.govpnas.org These studies have revealed that in healthy humans, approximately 1.2% of the plasma arginine turnover is associated with NO formation. nih.gov

Metabolic flux analysis (MFA) combines stable isotope tracing with metabolic modeling to provide quantitative insights into the rates of metabolic reactions. medchemexpress.comnih.gov An LC-MS-based metabolomics and ¹⁵N₄-arginine tracing approach can be used to reliably quantify the abundance of important intermediates and the fluxes of major metabolic reactions in the arginine metabolism of cultured mammalian cells. nih.gov This methodology is invaluable for understanding how the L-arginine/NOHA pathway is regulated under different physiological and pathological conditions.

In Vitro and In Vivo Experimental Models

In vitro and in vivo models are indispensable for investigating the cellular and physiological functions of NOHA. Cell culture systems, in particular, provide a controlled environment to study the effects of NOHA on specific cell types involved in immunity, vascular function, and cancer.

Cell Culture Systems (e.g., Macrophages, Endothelial Cells, Tumor Cell Lines)

Macrophages: Macrophages are key immune cells where the competition between NOS and arginase for L-arginine is critical for their pro-inflammatory or anti-inflammatory functions. NOHA has been shown to be a potent inhibitor of arginase in murine macrophages. nih.gov In interferon-gamma and lipopolysaccharide-stimulated macrophages, which express inducible NOS (iNOS) and increased arginase activity, the arginase inhibitor Nω-hydroxy-nor-L-arginine (nor-NOHA), a compound related to NOHA, was found to have an IC₅₀ value of 10 ± 3 µM. nih.govresearchgate.net By inhibiting arginase, NOHA can enhance the availability of L-arginine for iNOS, thereby promoting NO production and influencing the inflammatory response. nih.govresearchgate.net

Endothelial Cells: In endothelial cells, NOHA plays a crucial role in regulating NO production, which is essential for vascular homeostasis. mdpi.com Rat aortic endothelial cells have been shown to contain both constitutive and inducible arginase activity. nih.gov During high-output NO production induced by lipopolysaccharide and cytokines, the increased formation of NOHA leads to a marked inhibition of intracellular arginase activity. nih.gov This feedback mechanism ensures sufficient L-arginine availability for sustained NO synthesis. nih.gov Furthermore, in endothelial cells with NO deficiency induced by elevated glucose, NOHA has been shown to restore NO production.

Tumor Cell Lines: The role of the L-arginine/NOHA pathway in cancer is complex, with NO having both pro- and anti-proliferative effects. nih.gov NOHA has been investigated for its effects on various cancer cell lines. In a study on human breast cancer cell lines, NOHA was found to selectively inhibit the proliferation of high arginase-expressing MDA-MB-468 cells and induce apoptosis. nih.govaacrjournals.orgsemanticscholar.orgcdrewu.edu This effect was associated with cell cycle arrest in the S phase and a reduction in spermine (B22157) content. nih.govaacrjournals.org In contrast, these effects were not observed in the ZR-75-30 cell line, which has high NOS and relatively low arginase activity. nih.gov This suggests that the anti-proliferative action of NOHA in certain cancer cells is mediated through its inhibition of the arginase pathway and is independent of NO production. nih.gov

Table 2: Research Findings on NOHA in Different Cell Culture Systems

| Cell Type | Experimental Model | Key Findings |

|---|---|---|

| Murine Macrophages | In vitro culture with IFN-γ and LPS stimulation | NOHA is a potent inhibitor of arginase. Related compound nor-NOHA has an IC₅₀ of 10 ± 3 µM for arginase in stimulated macrophages. |

| Rat Aortic Endothelial Cells | In vitro culture with LPS and cytokine stimulation | Increased NOHA formation during high-output NO production inhibits intracellular arginase, ensuring L-arginine availability for NOS. |

| Human Breast Cancer Cell Line (MDA-MB-468) | In vitro culture | NOHA inhibits proliferation and induces apoptosis by inhibiting the arginase pathway, independent of NO production. |

| Human Breast Cancer Cell Line (ZR-75-30) | In vitro culture | NOHA has no significant effect on proliferation in this high NOS/low arginase cell line. |

Genetically Modified Animal Models (e.g., NOS-deficient, Arginase-modified)

Genetically modified animal models are indispensable tools for dissecting the complex metabolic pathways involving N-omega-Hydroxy-L-arginine (NOHA). By specifically deleting or modifying genes for key enzymes like nitric oxide synthase (NOS) and arginase, researchers can investigate the functional consequences of altering L-arginine metabolism and, by extension, the production and role of the intermediate NOHA. These models provide critical insights into the physiological and pathophysiological relevance of the competing NOS and arginase pathways.

Nitric Oxide Synthase (NOS)-Deficient Models

Animal models with targeted deletions of one or more of the three NOS isoforms—neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3)—have been foundational in understanding the specific roles of each enzyme in health and disease. nih.gov Since NOHA is a direct intermediate in the synthesis of nitric oxide (NO) from L-arginine by all NOS isoforms, these knockout mice are essential for studying the consequences of ablating this metabolic conversion.

iNOS (NOS2) Knockout Mice: The absence of inducible NOS is particularly relevant in immunological contexts. Macrophages from NOS2-deficient mice, for example, cannot produce high levels of NO in response to inflammatory stimuli like lipopolysaccharide (LPS). uni.lujax.org This allows researchers to study how the inability to generate NOHA and subsequently NO via the iNOS pathway affects host defense against pathogens and the inflammatory response. taconic.com Studies in these mice during endotoxemia have shown that the absence of NOS2 can upregulate the other NOS isoforms (NOS1 and/or NOS3), leading to increased intestinal metabolism under baseline conditions. uni.lu This compensatory mechanism highlights the intricate regulation of the L-arginine metabolic network.

eNOS (eNOS3) Knockout Mice: The eNOS knockout mouse is a primary model for endothelial dysfunction. nih.gov These animals exhibit phenotypes such as hypertension and impaired endothelium-dependent vasorelaxation, confirming the critical role of the eNOS/NOHA/NO pathway in maintaining cardiovascular homeostasis. nih.govoup.com While these models are not typically used to directly measure NOHA, they are invaluable for studying the long-term pathological outcomes of a chronically deficient eNOS pathway, where NOHA production is absent. For instance, when crossbred with apolipoprotein E (apoE) knockout mice, a model for atherosclerosis, the resulting double-knockout mice develop more severe and accelerated atherosclerotic lesions, underscoring the vasoprotective role of eNOS-derived products. oup.com

nNOS (nNOS1) Knockout Mice: Deletion of the nNOS gene has been shown to affect neurological and physiological functions. In the main olfactory bulb, the absence of nNOS leads to a compensatory increase in the expression of eNOS. frontiersin.org This demonstrates the plasticity and potential for interplay between NOS isoforms in specific tissues when the primary synthetic enzyme for NOHA and NO is absent.

| Model | Key Research Findings | Reference |

|---|---|---|

| iNOS (NOS2) -/- | Impaired host defense against various pathogens; protection from some aspects of endotoxic shock; altered responses to inflammatory stimuli. | jax.orgtaconic.com |

| eNOS (eNOS3) -/- | Exhibit hypertension, endothelial dysfunction, and increased neointima formation after vascular injury; serve as a model for cardiovascular disease. | nih.govoup.com |

| nNOS (nNOS1) -/- | Show altered neuronal functions; can exhibit compensatory upregulation of other NOS isoforms (e.g., eNOS) in specific brain regions. | frontiersin.org |

| Triple n/i/eNOS -/- | Develop severe cardiovascular phenotypes not seen in single knockouts, including spontaneous myocardial infarction and arteriosclerosis, highlighting the collective importance of the NO pathway. | tohoku.ac.jp |

Arginase-Modified Models

Arginase and NOS compete for the same substrate, L-arginine. Therefore, genetically modifying arginase expression provides a powerful method to study how substrate availability for the NOS pathway is regulated, which directly impacts NOHA synthesis.

Arginase-1 (Arg1) Deficient Mice: Models with a conditional or cell-specific knockout of arginase-1 have been developed to overcome the neonatal lethality of a full knockout. Mice lacking arginase-1 in endothelial and hematopoietic cells exhibit significantly higher plasma L-arginine concentrations. nih.gov During endotoxemia, these mice show enhanced NO production, which is primarily mediated by NOS2. nih.gov This demonstrates that reducing L-arginine catabolism by arginase shunts the shared substrate toward the NOS pathway, increasing the potential for NOHA and NO synthesis. nih.gov The deficiency of arginase-1 also leads to significant alterations in the metabolism of other amino acids, such as increased citrulline and decreased proline. semanticscholar.orgnih.gov

Arginase Overexpression Models: Conversely, transgenic mice that overexpress arginase in specific tissues, such as enterocytes, develop a selective L-arginine deficiency. This leads to reduced availability of the precursor for NOHA synthesis and subsequent downstream effects on guanidino compound metabolism and neuromotor behavior. These models are instrumental in studying the systemic effects of limited L-arginine availability for the NOS pathway.

| Parameter | Observation in Arg1-Deficient Mice (vs. Control) | Condition | Reference |

|---|---|---|---|

| Plasma L-arginine | ~2-fold higher | Basal & Endotoxemia | nih.govplos.org |

| Plasma Ornithine | No significant increase after LPS stimulation (unlike controls) | Endotoxemia | plos.org |

| Jejunal Tissue Citrulline | Significantly higher | Basal & Endotoxemia | nih.govplos.org |

| NOS2-mediated NO Production | Enhanced / Increased | Endotoxemia | nih.gov |

| Plasma Proline | Reduced by ~50% | Basal | semanticscholar.org |

The use of these complementary genetically modified models allows for a detailed analysis of the regulation of L-arginine metabolism. By manipulating the expression of either NOS or arginase, researchers can effectively control the flux of L-arginine through the NOHA-producing NOS pathway, thereby elucidating the critical role of this intermediate in a wide range of physiological and pathological processes.

Future Perspectives and Emerging Areas of Research on N Omega Hydroxy L Arginine

Development of N-omega-Hydroxy-L-arginine-Based Therapeutics and Analogs

The unique position of NOHA as the direct precursor to nitric oxide makes it and its synthetic analogs attractive candidates for therapeutic development, particularly for diseases associated with dysregulated NO production. nih.gov The development of NOHA-based therapeutics often involves creating structural analogs to modulate the activity of nitric oxide synthase (NOS) or other related enzymes like arginase. nih.govnih.gov

Researchers have synthesized and investigated various NOHA analogs to probe the mechanism of the NOS-catalyzed reaction. nih.gov These studies provide insights into the steric and stereochemical tolerances of the NOS active site, which is crucial for designing specific inhibitors or alternative substrates. nih.gov For instance, analogs with substitutions on the guanidinium (B1211019) group have been explored. nih.gov The goal of analog-based drug discovery is to start with a known bioactive scaffold, like NOHA, and modify its structure to improve efficacy, selectivity, and pharmacokinetic properties. nih.gov This approach has been successful for many natural products and is being applied to create novel therapeutic agents. nih.govtechnologynetworks.com

Key research findings in the development of NOHA analogs include:

Nω-methyl-L-arginine (NMA): This analog acts as an inactivator, a competitive inhibitor, and a slow, alternative substrate for NOS. nih.gov

Nω-methoxy-L-arginine (NMOA): Investigated as a potential prodrug inhibitor of arginase and also as an alternative substrate for NOS, producing citrulline, nitric oxide, and methanol. nih.gov

Nω'-hydroxy-Nω-methyl-L-arginine: Synthesized and found to inhibit the biosynthesis of nitric oxide. rsc.org

nor-NOHA: A well-known arginase inhibitor that has been studied for its effects in various cell types, including its ability to induce apoptosis in leukemic cells under hypoxic conditions. nih.gov

These findings highlight the potential for developing NOHA analogs as targeted therapies.

Table 1: Examples of N-omega-Hydroxy-L-arginine Analogs and Their Investigated Bioactivities

| Analog Name | Target Enzyme(s) | Investigated Effect(s) |

|---|---|---|

| Nω-methyl-L-arginine (NMA) | Nitric Oxide Synthase (NOS) | Inactivator, competitive inhibitor, alternative substrate. nih.gov |

| Nω-methoxy-L-arginine (NMOA) | NOS, Arginase | Alternative NOS substrate, potential prodrug inhibitor of arginase. nih.gov |

| Nω'-hydroxy-Nω-methyl-L-arginine | Nitric Oxide Synthase (NOS) | Inhibition of nitric oxide biosynthesis. rsc.org |

| nor-NOHA | Arginase | Potent inhibitor; induces apoptosis in cancer cells under hypoxia. nih.gov |

Exploration of Novel N-omega-Hydroxy-L-arginine-Dependent Signaling Pathways

The primary recognized signaling role of NOHA is as an intermediate in the production of nitric oxide, a crucial signaling molecule involved in numerous physiological processes. nih.gov NO can exert its effects through both cGMP-dependent and cGMP-independent pathways. nih.gov Future research is expected to delve into whether NOHA itself, independent of its conversion to NO, can modulate cellular signaling.

Emerging areas of exploration include:

Direct Interaction with Cellular Proteins: Investigating whether NOHA can directly bind to and modulate the function of proteins other than NOS and arginase. As a potent arginase inhibitor, NOHA can influence pathways dependent on L-arginine metabolism, such as the production of ornithine and polyamines, which are vital for cell proliferation. nih.govhmdb.camdpi.com

Cross-talk with Other Metabolic Pathways: NOHA's influence on arginase activity suggests a potential role in modulating the urea (B33335) cycle and polyamine synthesis. mdpi.com Understanding this cross-talk could reveal novel regulatory networks.

cGMP-Independent Signaling: While NO signaling is well-characterized, the potential for NOHA to influence cGMP-independent events, such as protein S-nitrosylation or nitration, either directly or by subtly altering local NO production, remains an open area for investigation. nih.gov

The exploration of these potential pathways could uncover previously unknown biological functions of NOHA, expanding its significance beyond being a mere metabolic intermediate.

Integration of Multi-Omics Data for Comprehensive N-omega-Hydroxy-L-arginine Metabolic Profiling

To gain a holistic understanding of NOHA's role in complex biological systems, researchers are turning to multi-omics approaches. nih.govfrontiersin.org The integration of data from genomics, transcriptomics, proteomics, and metabolomics allows for the construction of comprehensive metabolic network models. nih.govsemanticscholar.org This systems biology approach can elucidate the intricate regulation of NOHA metabolism and its downstream effects. frontiersin.orgnih.gov

By applying these technologies, researchers can:

Identify Novel Regulatory Mechanisms: Multi-omics can uncover new enzymes, transporters, and transcription factors that regulate NOHA synthesis and degradation.

Characterize Metabolic Signatures: In disease states, integrated omics can identify specific metabolic signatures associated with altered NOHA levels, providing insights into pathogenesis. nih.govfrontiersin.org For example, analyzing the metabolome can reveal changes in related pathways like arginine and proline metabolism. researchgate.net

Discover Biomarkers and Drug Targets: A systems-level view of NOHA metabolism can help identify robust biomarkers for disease diagnosis and progression, as well as novel targets for therapeutic intervention. nih.govfrontiersin.orgsemanticscholar.org

Table 2: Application of Multi-Omics Technologies to N-omega-Hydroxy-L-arginine Research

| Omics Technology | Focus of Analysis | Potential Application in NOHA Research |

|---|---|---|

| Genomics | DNA sequence and structure | Identifying genetic variants in NOS and arginase genes that affect NOHA metabolism. |

| Transcriptomics | Gene expression (RNA) | Quantifying changes in the expression of genes involved in the arginine-NOHA-NO pathway under different conditions. |

| Proteomics | Protein expression and function | Measuring the abundance and post-translational modifications of NOS, arginase, and other interacting proteins. frontlinegenomics.com |

| Metabolomics | Metabolites and small molecules | Directly quantifying levels of NOHA, L-arginine, citrulline, and related metabolites in biological samples. frontlinegenomics.com |

The integration of these datasets provides a powerful framework for a deeper understanding of NOHA's metabolic context. windows.net

Translational Research Opportunities for N-omega-Hydroxy-L-arginine in Disease Management

Emerging evidence points to significant translational potential for NOHA, particularly as a biomarker in various diseases. Its stability and detectability in biological fluids make it a promising candidate for clinical applications.

Key translational opportunities include:

Cancer Biomarker: Studies have identified NOHA as a blood-based biomarker that can distinguish the estrogen receptor (ER) status in breast cancer patients. nih.gov NOHA levels were found to correlate with ER-positive and ER-negative tumors, suggesting its utility as a diagnostic or prognostic tool, especially in resource-limited settings. nih.gov There is a pilot study underway to further evaluate NOHA as a treatment response biomarker in breast cancer. mainegeneral.org

Inflammatory and Autoimmune Diseases: Serum levels of NOHA have been found to be significantly increased in patients with high disease activity in rheumatoid arthritis and in patients with systemic lupus erythematosus. nih.gov This suggests that NOHA could serve as a more specific and reliable index of increased NOS activity in inflammatory conditions compared to other markers like nitrate (B79036). nih.gov

Cardiovascular and Metabolic Diseases: Given the central role of the L-arginine-NO pathway in vascular health, investigating NOHA as a biomarker for endothelial dysfunction, hypertension, and other cardiovascular conditions is a promising area. mdpi.commdpi.com Disturbances in this pathway are linked to various metabolic disorders. mdpi.com

Table 3: Translational Research Applications of N-omega-Hydroxy-L-arginine

| Disease Area | Potential Application | Key Findings |

|---|---|---|

| Oncology (Breast Cancer) | Diagnostic/Prognostic Biomarker | Blood NOHA levels correlate with estrogen receptor (ER) status in tumors. nih.gov |

| Rheumatology (RA, SLE) | Disease Activity Biomarker | Serum NOHA is elevated in patients with active rheumatoid arthritis and systemic lupus erythematosus. nih.gov |

| Cardiovascular Disease | Biomarker for Endothelial Dysfunction | Dysregulation of the L-arginine-NO pathway, involving NOHA, is implicated in cardiovascular pathologies. mdpi.com |

These research avenues highlight the significant potential of translating basic science discoveries about NOHA into clinical tools that can improve disease diagnosis, monitoring, and management.

常见问题

Q. What is the biochemical role of N-omega-Hydroxy-L-arginine in nitric oxide (NO) synthesis pathways?

Methodological Answer: N-omega-Hydroxy-L-arginine (NOHA) is a stable intermediate in the NO synthase (NOS) catalytic cycle. To confirm its role, employ enzyme kinetics assays (e.g., Michaelis-Menten analysis) using purified NOS isoforms. Monitor NO production via chemiluminescence or Griess assay, and validate using competitive inhibitors like L-NAME. Compare substrate specificity with analogs (e.g., homo-L-arginine) to assess structural determinants of enzyme binding .

Q. How can researchers detect and quantify N-omega-Hydroxy-L-arginine in biological samples?

Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with UV detection (220–230 nm) or mass spectrometry (LC-MS/MS) for precise quantification. Pre-column derivatization with dansyl chloride improves sensitivity. For tissue samples, homogenize in PBS containing protease inhibitors, centrifuge, and filter (0.2 µm) prior to analysis. Include internal standards (e.g., deuterated NOHA) to correct for matrix effects .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported kinetic parameters for N-omega-Hydroxy-L-arginine oxidation by cytochrome P450 enzymes?

Methodological Answer: Discrepancies in and values may arise from differences in enzyme sources (e.g., recombinant vs. native P450), assay conditions (pH, cofactors), or detection methods. Standardize protocols using purified enzymes and NADPH regeneration systems. Perform side-by-side comparisons under identical conditions and validate with isotopic labeling (e.g., -NOHA) to track reaction stoichiometry .

Q. What experimental strategies can elucidate the structural interaction between N-omega-Hydroxy-L-arginine and arginase?